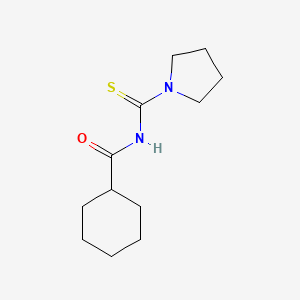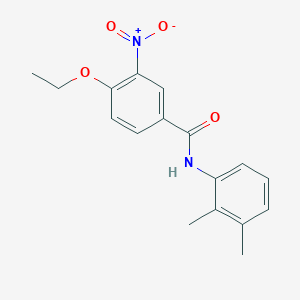![molecular formula C19H22N2O3 B5709028 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is also known as DMAPB and belongs to the class of benzamide compounds. DMAPB has been found to have potential therapeutic applications due to its ability to modulate certain biological pathways.
作用机制
The mechanism of action of DMAPB is not fully understood. However, it has been shown to modulate the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune response. DMAPB has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. DMAPB has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DMAPB has been found to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMAPB has also been found to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, DMAPB has been shown to reduce the proliferation and induce apoptosis in cancer cells. DMAPB has also been found to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
DMAPB has several advantages for lab experiments. It is a stable compound and can be easily synthesized using commercially available starting materials. DMAPB has also been found to have low toxicity and can be used at relatively high concentrations. However, DMAPB has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for experiments. DMAPB also has a short half-life and requires frequent dosing in in vivo experiments.
未来方向
There are several future directions for research on DMAPB. One area of research is the development of DMAPB analogs with improved pharmacokinetic properties. Another area of research is the identification of the molecular targets of DMAPB and its mechanism of action. Further studies are also needed to investigate the potential therapeutic applications of DMAPB in various diseases. In addition, studies are needed to investigate the safety and toxicity of DMAPB in preclinical and clinical studies.
Conclusion
In conclusion, 4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide is a chemical compound that has potential therapeutic applications in various diseases. It has anti-inflammatory, anti-tumor, and neuroprotective properties. DMAPB modulates the activity of NF-κB and PPARγ, which are involved in inflammation and metabolism. DMAPB has several advantages for lab experiments, but also has some limitations. Future research on DMAPB should focus on the development of analogs with improved properties, identification of molecular targets, and investigation of therapeutic applications in various diseases.
合成方法
The synthesis of DMAPB involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-methoxybenzoyl chloride with 2,2-dimethylpropan-1-amine to form 4-(2,2-dimethylpropanamido)-3-methoxybenzoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with 3-aminophenylboronic acid to form DMAPB.
科学研究应用
DMAPB has been found to have potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. DMAPB has also been found to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, DMAPB has been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)21-14-10-8-13(9-11-14)17(22)20-15-6-5-7-16(12-15)24-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSYLJSMZJAYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperidine](/img/structure/B5708968.png)

![N-(2-ethyl-6-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5708980.png)


![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5709050.png)